molecular formula C20H38N6O6 B14238519 L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine CAS No. 412908-19-1

L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine

Cat. No.: B14238519
CAS No.: 412908-19-1
M. Wt: 458.6 g/mol
InChI Key: VPCXGEQTGIRIFI-AJNGGQMLSA-N
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Description

L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine is a peptide compound composed of five amino acids: alanine, glycine, lysine, alanine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.

    Oxidation: Oxidizing specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Reducing disulfide bonds (if any) using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymes like proteases.

    Oxidation: Can be achieved using hydrogen peroxide (H2O2) or performic acid.

    Reduction: Commonly done using DTT or β-mercaptoethanol.

Major Products

    Hydrolysis: Yields individual amino acids.

    Oxidation and Reduction: Modifies specific residues, potentially altering the peptide’s properties.

Scientific Research Applications

L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and industrial applications.

Properties

CAS No.

412908-19-1

Molecular Formula

C20H38N6O6

Molecular Weight

458.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C20H38N6O6/c1-11(2)9-15(20(31)32)26-18(29)13(4)24-19(30)14(7-5-6-8-21)25-16(27)10-23-17(28)12(3)22/h11-15H,5-10,21-22H2,1-4H3,(H,23,28)(H,24,30)(H,25,27)(H,26,29)(H,31,32)/t12-,13-,14-,15-/m0/s1

InChI Key

VPCXGEQTGIRIFI-AJNGGQMLSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)N

Origin of Product

United States

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